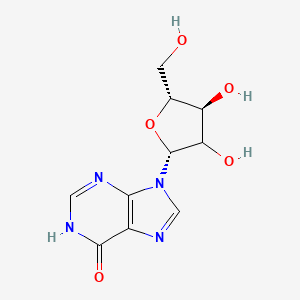

1,9-Dihydro-9-|A-D-xylofuranosyl-6H-purin-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-on beinhaltet typischerweise die Glykosylierung einer Purinbase mit einem Xylofuranose-Zucker. Die Reaktionsbedingungen umfassen oft die Verwendung eines Lewis-Säure-Katalysators, um den Glykosylierungsprozess zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der glykosidischen Bindung zu verhindern .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Glykosylierungsreaktionen unter optimierten Bedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie die Reinigung durch Chromatographie und Kristallisation umfassen, um das Endprodukt in hochreiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten am Purinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile Reagenzien wie Ammoniak und Amine können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Purinderivate ergeben, während Substitutionsreaktionen verschiedene substituierte Purinnukleoside erzeugen können .

Wissenschaftliche Forschungsanwendungen

1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Nukleosid-Analoga verwendet.

Biologie: Wird für seine Rolle bei der DNA- und RNA-Synthese und den Reparaturmechanismen untersucht.

Medizin: Wird auf seine Antitumoraktivität und seinen potenziellen Einsatz in der Krebstherapie untersucht, insbesondere zur gezielten Behandlung von indolenten lymphatischen Malignomen.

Industrie: Wird bei der Entwicklung von Arzneimitteln und als Forschungswerkzeug in der Wirkstoffforschung eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-on beinhaltet seine Einarbeitung in DNA und RNA, wo er als Antimetabolit wirkt. Indem es natürliche Nukleoside imitiert, hemmt es die DNA-Synthese und induziert Apoptose (programmierter Zelltod) in Krebszellen. Die Verbindung zielt auf bestimmte Enzyme ab, die am Nukleinsäurestoffwechsel beteiligt sind, und stört die Replikations- und Reparaturprozesse in malignen Zellen .

Wirkmechanismus

The mechanism of action of 1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-one involves its incorporation into DNA and RNA, where it acts as an antimetabolite. By mimicking natural nucleosides, it inhibits DNA synthesis and induces apoptosis (programmed cell death) in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting the replication and repair processes in malignant cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Amino-9-β-D-xylofuranosyl-6H-purin-6-on: Ein weiteres Purin-Nukleosid-Analogon mit ähnlicher Antitumoraktivität.

9-β-D-Xylofuranosylguanin: Ein Guanin-Analogon mit vergleichbaren biologischen Eigenschaften.

1,9-Dihydro-6H-purin-6-on: Eine strukturell verwandte Verbindung mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit

1,9-Dihydro-9-β-D-xylofuranosyl-6H-purin-6-on ist aufgrund seiner spezifischen Struktur einzigartig, die es ermöglicht, indolente lymphatische Malignome effektiv anzugreifen. Seine Fähigkeit, die DNA-Synthese zu hemmen und Apoptose zu induzieren, macht es zu einer wertvollen Verbindung in der Krebsforschung und -therapie .

Eigenschaften

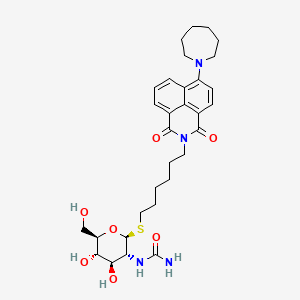

Molekularformel |

C10H12N4O5 |

|---|---|

Molekulargewicht |

268.23 g/mol |

IUPAC-Name |

9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7?,10-/m1/s1 |

InChI-Schlüssel |

UGQMRVRMYYASKQ-CPTYKQRNSA-N |

Isomerische SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3C([C@@H]([C@H](O3)CO)O)O |

Kanonische SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.